Specific Scientific Field: Cancer research and toxicology.
Summary: N-Nitroso-N-methylaniline (NMA) and p-F-NMA were tested for carcinogenicity in F344 rats. NMA induced a high level of tumors in the upper gastrointestinal tract, particularly in the esophagus. Male rats treated with NMA had a slightly higher tumor mortality rate than females, although the final tumor yield was the same. Most rats treated with p-F-NMA also developed esophageal tumors, but they died less rapidly than NMA-treated rats, suggesting that p-F-NMA is a slightly weaker carcinogen than NMA.
Experimental Procedures:Specific Scientific Field: Database management and standardization.
Summary: The CPDB uses standardized methods to compile data from animal cancer tests. These methods include criteria for experiment inclusion, average daily dose level standardization, and TD50 estimation for a standard lifespan .
Methods:Specific Scientific Field: Drug safety assessment.
Summary: N-nitrosamine impurities, including p-F-NMA, have been detected in human drugs. Genotoxicity assessment is crucial due to the mutagenic and carcinogenic properties of nitrosamines .
N-Nitroso-N-methyl-4-fluoroaniline is an organic compound characterized by the molecular formula . It features a nitroso group (-N=O) and a fluorine atom attached to an aniline ring, which contributes to its unique chemical properties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine.
Currently, there is no scientific research readily available on the mechanism of action of NMF-4.
N-nitrosamines are a class of compounds that have been classified as probable human carcinogens by the International Agency for Research on Cancer (IARC) []. This classification is based on studies showing that N-nitrosamines can cause cancer in animals. The specific hazards of NMF-4 have not been thoroughly investigated. However, due to its structural similarity to other N-nitrosamines, it is advisable to handle it with caution in a well-ventilated area using appropriate personal protective equipment (PPE).
The biological activity of N-Nitroso-N-methyl-4-fluoroaniline has been a subject of research due to its potential mutagenic and carcinogenic properties. Studies indicate that it may interact with cellular components, resulting in DNA damage and oxidative stress. The compound primarily targets nucleophilic sites in biomolecules, leading to the formation of adducts that can disrupt normal cellular functions and contribute to carcinogenesis .
The synthesis of N-Nitroso-N-methyl-4-fluoroaniline typically involves the nitrosation of N-methyl-4-fluoroaniline. This reaction is commonly conducted using nitrosating agents such as sodium nitrite in the presence of an acid (often hydrochloric acid) under controlled temperature conditions. Industrial production may utilize continuous flow reactors for enhanced efficiency and safety .
N-Nitroso-N-methyl-4-fluoroaniline has several applications:
Research on N-Nitroso-N-methyl-4-fluoroaniline has revealed insights into its interactions with biological systems. Notably, while it is a potent mutagen in certain assays (e.g., Salmonella typhimurium), its carcinogenicity appears less pronounced compared to other similar compounds. This discrepancy highlights the complexities of chemical interactions within biological contexts and emphasizes the need for further studies to elucidate specific mechanisms .
Several compounds share structural similarities with N-Nitroso-N-methyl-4-fluoroaniline. Here are a few notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
N-Methyl-4-nitroaniline | Lacks the nitroso group | Less reactive compared to N-Nitroso-N-methyl-4-fluoroaniline |
N,N-Dimethyl-4-nitrosoaniline | Contains an additional methyl group | Influences reactivity and potential applications |
2,4-Dinitro-N-methylaniline | Has two nitro groups | Significantly alters chemical properties |
N-Nitroso-N-methyl-4-fluoroaniline's ability to undergo diverse
The synthesis of N-Nitroso-N-methyl-4-fluoroaniline follows established nitrosation methodologies that have been extensively studied for aromatic amine substrates [2] [4]. Traditional approaches primarily employ sodium nitrite in combination with various acids to generate the active nitrosating species [6] [11].
The classical method utilizes sodium nitrite with concentrated hydrochloric acid in aqueous media [22]. This approach operates under acidic conditions at temperatures ranging from 0 to 5 degrees Celsius to minimize side reactions [22]. The reaction proceeds through the formation of nitrous acid, which subsequently generates the nitrosonium ion as the active nitrosating agent [4] [6]. However, this method typically yields moderate to low product formation, with reported yields ranging from 5 to 27 percent for similar substrates [22].
An alternative traditional route employs sodium nitrite dissolved in acetic acid, which provides milder acidic conditions compared to the hydrochloric acid system [11] [12]. This methodology operates effectively at temperatures between 0 and 35 degrees Celsius with reaction times extending from 4 to 30 hours [22]. The acetic acid medium facilitates controlled nitrosation while reducing the formation of undesired byproducts [11]. Yields obtained through this approach typically range from 3 to 30 percent, demonstrating similar limitations to other traditional methods [22].
The employment of sodium nitrite with sulfuric acid represents another established synthetic pathway [1] [22]. This method operates under strongly acidic conditions and demonstrates particular effectiveness for less reactive amine substrates [1]. Temperature control remains critical, with optimal conditions maintained between 0 and 5 degrees Celsius [22]. The sulfuric acid system provides yields ranging from 10 to 27 percent, with reaction completion typically achieved within 2 to 8 hours [22].
Table 1: Traditional Synthetic Routes for N-Nitrosation Reactions | ||||
---|---|---|---|---|
Method | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
Sodium nitrite/Hydrochloric acid | Aqueous, 0-5°C | 5-27 [22] | Inexpensive, widely available reagents [22] | Low yields, harsh conditions [22] |
Sodium nitrite/Acetic acid | Aqueous, 0-35°C | 3-30 [22] | Milder acid conditions than hydrochloric acid [11] | Moderate yields, longer reaction times [22] |
Sodium nitrite/Sulfuric acid | Aqueous, 0-5°C | 10-27 [22] | Effective for less reactive amines [1] | Potential side reactions [1] |
Contemporary research has established innovative methodologies that significantly enhance the efficiency and selectivity of N-nitrosation reactions [2] [7] [8]. These approaches address the limitations inherent in traditional methods while introducing environmentally conscious alternatives [9].
The utilization of tert-butyl nitrite has emerged as a highly effective methodology for N-nitrosation reactions [2] [7]. This approach operates under solvent-free conditions or in organic solvents at room temperature, eliminating the need for strong acids [2] [8]. The method demonstrates exceptional yields ranging from 60 to 95 percent while maintaining broad substrate compatibility [2]. The reaction mechanism proceeds through direct attack of the nitrite ester on the amine nitrogen, bypassing the formation of reactive intermediates that contribute to side reactions [7] [8].
The development of cross-linked poly(4-vinylpyridinium) chloride combined with sodium nitrite represents a significant advancement in green chemistry applications [9]. This methodology operates under solvent-free conditions at ambient temperature while maintaining high yields between 60 and 85 percent [9]. The polymeric reagent system offers the advantage of recyclability, with spent reagents being quantitatively recovered and regenerated for subsequent reactions [9].
Recent investigations have demonstrated the effectiveness of para-toluenesulfonic acid as a catalyst for N-nitrosation reactions [18]. This method employs dichloromethane as the reaction medium at room temperature, achieving yields up to 97 percent [18]. The protocol exhibits excellent chemoselectivity, with the nitrosonium ion exclusively attacking nitrogen sites even in the presence of aromatic functionalities [18].
The application of bismuth trichloride as a Lewis acid catalyst in combination with sodium nitrite has shown promise for N-nitrosation reactions [22]. This system operates in acetonitrile at temperatures ranging from 0 to 80 degrees Celsius [22]. Although yields remain moderate at 8 to 23 percent, the method demonstrates the potential for metal-catalyzed approaches [22].
Table 2: Novel Methodologies and Catalytic Approaches for N-Nitrosation | |||
---|---|---|---|
Method | Reaction Conditions | Yield Range (%) | Key Features |
tert-Butyl nitrite | Solvent-free or organic solvent, room temperature | 60-95 [2] | Metal-free, acid-free, mild conditions [2] [7] |
Polymeric nitrosation reagents | Solvent-free, room temperature | 60-85 [9] | Recyclable reagent, green chemistry [9] |
para-Toluenesulfonic acid/Sodium nitrite | Dichloromethane, room temperature | 85-97 [18] | High yields, chemoselective [18] |
Bismuth trichloride/Sodium nitrite | Acetonitrile, 0-80°C | 8-23 [22] | Lewis acid catalysis, moderate yields [22] |
The mechanistic understanding of N-nitrosation reactions has evolved significantly through comprehensive kinetic studies and computational investigations [4] [25] [26]. These insights provide fundamental knowledge essential for optimizing synthetic methodologies and predicting reaction outcomes [28] [29].
The traditional mechanism of N-nitrosation proceeds through the initial formation of nitrous acid from sodium nitrite under acidic conditions [4] [6]. The nitrous acid undergoes protonation to generate the nitrosonium ion, which serves as the primary electrophilic nitrosating agent [4]. The rate-determining step involves the nucleophilic attack of the unprotonated amine on the nitrosonium ion [6]. This mechanism follows second-order kinetics with respect to nitrous acid concentration and first-order dependence on amine concentration [6].
Recent mechanistic investigations have revealed the importance of dinitrogen trioxide as an alternative nitrosating species [25] [4]. The formation of dinitrogen trioxide occurs through the condensation of two nitrous acid molecules, particularly under conditions of higher nitrite concentrations [25]. This pathway demonstrates enhanced reactivity compared to direct nitrosonium ion attack, with rate constants exceeding 6 × 10⁷ M⁻¹s⁻¹ [4].
Computational studies have identified electron transfer processes as critical components of aromatic nitrosation reactions [26] [28]. The mechanism involves initial oxidation of the aromatic amine substrate to form a radical cation intermediate [28]. This electron transfer step is followed by hydrogen atom abstraction and subsequent formation of the nitrosamine product [28]. The electron transfer pathway becomes particularly significant for electron-rich aromatic systems [26].
Investigations of enzymatic N-nitrosation have revealed unique mechanistic features involving non-heme iron-dependent catalysis [29]. The enzyme SznF catalyzes N-nitrosation through a four-electron oxidation process that bypasses high-valent iron-oxo intermediates [29]. This mechanism proceeds through oxygen binding to the iron center followed by substrate attack to form peroxo bridge intermediates [29].
Table 3: Mechanistic Insights into N-Nitrosation Processes | |||
---|---|---|---|
Nitrosating Agent | Rate-Determining Step | Rate Law | Optimal Conditions |
Nitrous acid/Nitrosonium ion | Attack of nitrosonium ion on unprotonated amine [4] [6] | Rate = k[R₂NH][HNO₂]² [6] | pH 3-4 [6] |
Dinitrogen trioxide | Formation of dinitrogen trioxide from nitrous acid [25] | Rate = k[NO]²[O₂][R₂NH] [4] | pH < 5 or organic solvent [25] |
tert-Butyl nitrite | Direct attack on amine nitrogen [7] | Rate = k[TBN][R₂NH] [7] | Neutral, organic solvent [7] |
Nitrogen dioxide | Formation of dinitrogen tetroxide from nitrogen dioxide [24] | Rate = k[NO₂]²[R₂NH] [24] | Gas phase or organic solvent [24] |